ethyl 5-isopropoxy-1H-indole-2-carboxylate

Xanthine oxidase inhibition Hyperuricemia Structure–activity relationship

Ethyl 5-isopropoxy-1H-indole-2-carboxylate (CAS 1255147-70-6) is a synthetic, small-molecule indole-2-carboxylate ester bearing a sterically demanding 5-isopropoxy substituent. Its empirical formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g·mol⁻¹.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1255147-70-6
Cat. No. B1532682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-isopropoxy-1H-indole-2-carboxylate
CAS1255147-70-6
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(C)C
InChIInChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10-7-11(18-9(2)3)5-6-12(10)15-13/h5-9,15H,4H2,1-3H3
InChIKeyUIEPRCRCRNLUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Isopropoxy-1H-Indole-2-Carboxylate (CAS 1255147-70-6): Core Chemical Identity & Procurement-Relevant Physicochemical Profile


Ethyl 5-isopropoxy-1H-indole-2-carboxylate (CAS 1255147-70-6) is a synthetic, small-molecule indole-2-carboxylate ester bearing a sterically demanding 5-isopropoxy substituent [1]. Its empirical formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g·mol⁻¹ . Computed physicochemical descriptors include a boiling point of 396.0 ± 22.0 °C (760 Torr), a density of 1.157 ± 0.06 g·cm⁻³, and a predicted pKa of 14.77 ± 0.30, indicating very weak acidity of the indole NH . The compound is commercially offered at purities ranging from 95% to 98% and is classified as an irritant (GHS07; H302, H315, H319, H335) .

Why Generic 'Indole-2-Carboxylate' Catalog Selections Cannot Substitute for Ethyl 5-Isopropoxy-1H-Indole-2-Carboxylate


The 5-isopropoxy substituent is not a passive structural bystander; literature from structurally related chemotypes demonstrates that C5-alkoxy groups profoundly modulate target affinity, selectivity, and pharmacokinetic behavior. In a series of 2-(indol-2-yl)thiazole xanthine oxidase inhibitors, the 5-isopropoxy analogue (9m) achieved an IC₅₀ of 5.1 nM, whereas closely related C5-unsubstituted or smaller-alkoxy congeners were substantially less active . Similarly, in seco-duocarmycin analogues, the nature of the C5-O-substituent directly determined cytotoxic potency across four human cancer cell lines . These findings establish that the C5-isopropoxy motif is a critical pharmacophoric element; generic substitution with an unsubstituted indole-2-carboxylate or a differently substituted analogue carries a high risk of altered—or entirely lost—biological activity.

Ethyl 5-Isopropoxy-1H-Indole-2-Carboxylate: Quantitative Differentiation Evidence for Procurement Decision-Making


C5-Isopropoxy Substitution Confers Nanomolar Xanthine Oxidase Inhibitory Potency in the 2-(Indol-2-yl)Thiazole Chemotype

In a congeneric series of 2-(indol-2-yl)thiazole derivatives evaluated as xanthine oxidase (XO) inhibitors, the compound bearing a 5-isopropoxy group (9m) was identified as the most potent analogue. The 5-isopropoxy substitution was essential for achieving nanomolar activity . While the target compound itself (ethyl ester) is the synthetic precursor to the free carboxylic acid required for this pharmacophore, the data establish isopropoxy as a privileged substituent at this position, distinguishing it from methyl, ethyl, or unsubstituted analogues.

Xanthine oxidase inhibition Hyperuricemia Structure–activity relationship

C5-O-Substitution Pattern Dictates Cytotoxic Potency Across Multiple Cancer Cell Lines in Seco-Duocarmycin Analogues

A systematic SAR study of C5-O-substituted seco-cyclopropylindole (seco-CI) compounds demonstrated that the nature of the C5 substituent directly governs cytotoxic activity . Compounds with small sulfonyl substituents (5-O-methylsulfonyl; 5-O-aminosulfonyl) exhibited activity comparable to doxorubicin, whereas the unsubstituted 5-hydroxy analogue showed markedly lower potency. This establishes that the C5-oxygen substitution on the indole-2-carboxylate scaffold is a critical determinant of biological activity, supporting the selection of the 5-isopropoxy variant as a distinct chemical entity for oncology-focused discovery programs.

Cytotoxicity Seco-duocarmycin C5-O-substitution

Isopropoxy Substituent Modulates Lipophilicity and Predicted ADME Properties Relative to Lower Alkoxy Homologues

With a predicted logP of approximately 3.2 (estimated via XLogP3), ethyl 5-isopropoxy-1H-indole-2-carboxylate exhibits higher lipophilicity than the corresponding 5-methoxy and 5-ethoxy analogues, which have estimated logP values of approximately 2.3 and 2.7, respectively [1]. The increased lipophilicity is expected to enhance membrane permeability while also affecting metabolic stability, constituting a differentiated pharmacokinetic starting point for lead optimization.

Lipophilicity ADME prediction Physicochemical differentiation

Hydrolytic Lability of the Ethyl Ester Differentiates This Compound from the Corresponding Carboxylic Acid and Methyl Ester in Prodrug and Conjugation Strategies

Ethyl 5-isopropoxy-1H-indole-2-carboxylate serves as a readily hydrolyzable protected form of 5-isopropoxy-1H-indole-2-carboxylic acid . By contrast, the methyl ester analogue (CAS 1134334-34-1) exhibits slower hydrolysis kinetics under physiological conditions. The ethyl ester strikes a balance between stability for storage and controlled release of the active carboxylic acid, making it the preferred intermediate for both small-scale medicinal chemistry and larger-scale process development .

Prodrug design Ester hydrolysis Synthetic intermediate

Commercially Available Purity and Supplier-Reported Quality Specifications Support Reproducible Research

Vendor technical datasheets indicate that ethyl 5-isopropoxy-1H-indole-2-carboxylate is routinely supplied at ≥95% purity, with some suppliers offering ≥97% or ≥98% (NLT) grades . In contrast, many closely related indole-2-carboxylate analogues are listed only at ≥95% or are no longer stocked, which can introduce batch-to-batch variability in biological assays. The availability of defined, higher-purity lots reduces the need for in-house repurification and supports inter-laboratory reproducibility.

Quality control Purity specification Procurement

GHS Hazard Classification and Safe-Handling Profile Are Explicitly Defined, Enabling Compliant Laboratory Use

A complete GHS hazard and precautionary statement set is publicly documented for this compound, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Many close structural analogues lack published SDS documentation, forcing procurement teams to request hazard information ad hoc. The pre-existing safety data accelerate institutional chemical safety review and reduce administrative delays.

Safety GHS classification Regulatory compliance

Ethyl 5-Isopropoxy-1H-Indole-2-Carboxylate: Evidence-Anchored Research & Industrial Application Scenarios


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization Programs

The established SAR showing that C5-isopropoxy substitution confers low-nanomolar XO inhibitory potency positions ethyl 5-isopropoxy-1H-indole-2-carboxylate as the logical starting material for synthesizing 2-(indol-2-yl)thiazole or related heterocyclic XO inhibitor libraries. Hydrolysis to the free carboxylic acid, followed by amide or heterocycle coupling, provides direct access to the pharmacophore validated in reference .

Oncology Drug Discovery: Synthesis of C5-O-Functionalized Seco-Duocarmycin Analogues

Given the demonstrated dependence of seco-duocarmycin cytotoxicity on the C5-O-substituent identity , this compound provides a versatile intermediate for exploring C5-isopropoxy-bearing prodrugs or antibody-drug conjugate (ADC) payloads where hydrolytic release of the active species is desired. The ethyl ester facilitates subsequent conjugation chemistry without premature deprotection.

ADME/PK Screening Libraries: Lipophilicity-Driven Permeability Profiling

The predicted logP of ~3.2 distinguishes this compound from the more polar 5-methoxy and 5-ethoxy homologues [1]. Incorporating ethyl 5-isopropoxy-1H-indole-2-carboxylate into a focused library of indole-2-carboxylate esters with graded lipophilicity enables systematic evaluation of logP effects on membrane permeability, metabolic stability, and plasma protein binding in early ADME cascades.

Process Chemistry: Scale-Up of Indole-2-Carboxylate Intermediates for API Synthesis

The availability of this compound at defined purities (≥97–98%) and with complete safety documentation makes it suitable for process development scale-up. The ethyl ester functionality allows for straightforward hydrolysis to the carboxylic acid or transesterification, providing a robust intermediate for kilogram-scale synthesis of pharmaceutical building blocks.

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